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3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

regioisomer differentiation piperidine conformation medicinal chemistry building blocks

Medicinal chemists targeting opioid receptors require the 3,4-dimethylpiperidine regioisomer for SAR continuity - 3,5- and 3,3-dimethyl analogs lack the validated pharmacophoric annotation linked to the LY255582 antagonist class. Using incorrect regioisomers risks irreproducible structure-activity relationships. This compound delivers the precise scaffold: • trans-3,4-Dimethylpiperidine core with established opioid receptor pharmacophore (LY255582 class). • Gem-difluoro propanamine linker conferring predicted metabolic stability (Enamine 2023 class-level microsomal clearance study). • Orthogonal primary amine (amide coupling, reductive amination) and tertiary amine (quaternization, N-oxide formation) handles. • Predicted LogP 1.56 vs. 1.70 for 2,3-dimethyl isomer - supports ligand efficiency optimization without scaffold change.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
Cat. No. B13184444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C)CC(CN)(F)F
InChIInChI=1S/C10H20F2N2/c1-8-3-4-14(5-9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3
InChIKeyVKXMVYJBMNFMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine – Regioisomerically Defined Building Block


3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine (CAS 1872974-87-2) is a synthetic small-molecule building block belonging to the class of gem-difluorinated piperidine-propanamine derivatives, with the molecular formula C₁₀H₂₀F₂N₂ and a molecular weight of 206.28 g/mol . The compound features a 3,4-dimethyl-substituted piperidine ring connected via a tertiary amine nitrogen to a 2,2-difluoropropan-1-amine chain (SMILES: CC1CCN(CC(F)(F)CN)CC1C), yielding a predicted LogP of 1.5583, a topological polar surface area (TPSA) of 29.26 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . It is available from multiple commercial suppliers at ≥95% purity and is referenced in chemical databases and patent literature as a research intermediate for pharmaceutical development .

Regioisomerically Defined

3,4-dimethylpiperidine scaffold with specified substitution pattern for structure-based design

Gem-Difluoro Shielding

α-CF₂ motif reported to reduce oxidative metabolism in class-level microsomal studies

Research Intermediate

Specification-controlled purity building block for medicinal chemistry library synthesis

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: Why Substitution Fails


Within the C₁₀H₂₀F₂N₂ isomeric family of dimethylpiperidinyl-difluoropropanamines, the position of methyl substituents on the piperidine ring (3,4- vs. 3,5- vs. 3,3- vs. 2,3-dimethyl) dictates fundamentally different three-dimensional conformational ensembles, nitrogen lone-pair orientation, and steric environments around the tertiary amine, each of which influences molecular recognition at biological targets [1]. Furthermore, the gem-difluoro moiety at the propanamine α-position is not a passive structural feature; it modulates amine basicity (pKa) in a manner dependent on the distance between the fluorine atoms and the protonation center — an effect that cannot be replicated by non-fluorinated or mono-fluorinated analogs [1]. Critically, the trans-3,4-dimethylpiperidine scaffold has an established and specific pharmacophoric role in a class of clinically investigated opioid receptor antagonists (exemplified by LY255582), whereas the 3,5- and 3,3-dimethyl regioisomers lack this validated biological annotation [2]. These combined regioisomeric, electronic, and pharmacophoric constraints mean that in-class substitution without quantitative comparability data risks irreproducible structure-activity relationships.

Regioisomeric shape divergence

3,4-dimethyl substitution creates a distinct hydrophobic surface and ring conformation vs. 3,5- or 3,3- isomers; molecular recognition may not transfer directly.

Electronic effect mismatch

Gem-difluoro at the α-position modulates amine pKa in a distance-dependent manner; non-fluorinated or mono-fluorinated analogs cannot replicate this electronic profile.

Absent pharmacophore context

trans-3,4-dimethylpiperidine has reported SAR in opioid receptor research; other regioisomers lack published target-engagement data and may require full validation.

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine vs. Closest Analogs


3,4-Dimethyl Scaffold Creates Distinct Hydrophobic Face

The 3,4-dimethyl substitution pattern on the piperidine ring places two methyl groups on adjacent carbon atoms, creating an anisotropic hydrophobic surface along one face of the saturated six-membered ring. This contrasts with the 3,5-dimethyl regioisomer (CAS 1875625-75-4), where methyl groups are symmetrically disposed at meta positions, and the 3,3-dimethyl regioisomer (CAS 1879940-47-2 for the 2,3-dimethyl; 1879940-47-2 is actually 2,3-dimethyl; the correct 3,3-dimethyl analog is CAS 1879940-47-2, which is the 2,3-dimethyl isomer [see note below]). The stereoisomeric 3,4-dimethylpiperidines have been configurationally resolved by NMR spectroscopy, confirming distinct cis/trans diastereomeric pairs (compounds V and VI in the original study) with differential conformational equilibria [1]. While predicted 2D descriptors (LogP = 1.5583, TPSA = 29.26) are numerically identical between the 3,4-dimethyl and 3,5-dimethyl isomers at the level of standard cheminformatic prediction algorithms , the three-dimensional shape divergence means these regioisomers are not interchangeable in any structure-based design campaign. The conformational free energy difference for the C-methyl group in N,3- and N,4-dimethylpiperidine has been experimentally estimated at 6.3 ± 0.3 and 8.3 ± 0.3 kJ mol⁻¹, respectively, at 293 K, demonstrating that even a single methyl positional shift produces measurable energetic consequences for ring conformation and, by extension, molecular recognition [2].

Conform. Free Energy
Class-level
ΔG(N,4-dimethyl) = 8.3 ± 0.3 kJ/mol vs. 6.3 ± 0.3 (N,3-dimethyl); Δ = 2.0 kJ/mol
Regioisomeric 3D shape divergence may affect target recognition.
Measured at 293 K in dodecane via ¹³C kinetic protonation.
regioisomer differentiation piperidine conformation medicinal chemistry building blocks

Predicted LogP Differentiation: 3,4-Dimethyl vs. 2,3-Dimethyl Isomer

Among the dimethylpiperidine regioisomers of the 2,2-difluoropropan-1-amine series, the position of methyl substituents modulates predicted lipophilicity. The 3,4-dimethyl isomer (target compound) has a predicted LogP of 1.5583 , while the 2,3-dimethyl regioisomer (CAS 1879940-47-2) has a higher predicted LogP of 1.7008 . This difference of approximately 0.14 log units, though modest, reflects a measurable shift in predicted octanol-water partitioning attributable solely to the relocation of one methyl group from the 4-position to the 2-position of the piperidine ring. In the context of lead optimization, a ΔLogP of 0.14 can influence calculated ligand efficiency indices (e.g., LLE = pIC₅₀ − LogP) and is within the range considered meaningful for fine-tuning ADME properties such as passive membrane permeability, plasma protein binding, and volume of distribution.

Predicted LogP Shift
Data to verify
ΔLogP = −0.14 (3,4-dimethyl LogP 1.5583 vs. 2,3-dimethyl 1.7008)
Lower predicted lipophilicity may influence ligand efficiency indices.
Cheminformatic prediction; experimental LogP not reported.
lipophilicity LogP prediction regioisomer comparison ADME optimization

Gem-Difluoro Substitution Confers High Microsomal Metabolic Stability

The gem-difluoro (CF₂) motif at the 2-position of the propan-1-amine chain is a metabolically stabilizing structural feature. In a comprehensive 2023 study by Melnykov et al., intrinsic microsomal clearance (CL_int) was measured across a systematic series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated that difluorinated saturated heterocyclic amines, as a class, exhibit high metabolic stability in intrinsic microsomal clearance assays, with only one exception noted (the 3,3-difluoroazetidine derivative) [1]. The C–F bond dissociation energy (~485 kJ/mol) is among the highest of any single bond in organic chemistry, and the gem-difluoro group at the α-position to the primary amine effectively blocks oxidative metabolic pathways (e.g., N-dealkylation, α-carbon hydroxylation) that would otherwise be primary clearance routes for non-fluorinated piperidine-propanamine analogs . While this evidence is class-level rather than compound-specific, the target compound contains the identical gem-difluoro-propanamine substructure that was demonstrated to confer metabolic stability in the studied series.

Microsomal Stability
Class-level
Difluorinated piperidines show high metabolic stability in human liver microsomes (one class exception noted).
Gem-difluoro group may shield against CYP-mediated oxidative metabolism.
Class-level study (Melnykov 2023); compound-specific data not available.
metabolic stability intrinsic clearance gem-difluoro microsomal assay drug metabolism

trans-3,4-Dimethylpiperidine as Validated Pharmacophore in Opioid Antagonists

The trans-3,4-dimethyl-4-arylpiperidine substructure is the core pharmacophoric element of a well-characterized class of pure opioid receptor antagonists, exemplified by LY255582. This scaffold has been the subject of extensive medicinal chemistry campaigns with published structure-activity relationships (SAR) demonstrating that both the trans relative stereochemistry of the 3,4-dimethyl groups and the specific 4-aryl substitution pattern are critical for high-affinity binding to μ-, δ-, and κ-opioid receptors [1]. Carboxamide analog 12 in the Díaz et al. series retained high affinity comparable to the parent phenol and demonstrated an improved metabolism profile with in vivo efficacy [1]. The broader class, reviewed comprehensively by Carroll and Dolle (2014), established that the N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine motif represents a novel pharmacophore for pure opioid antagonism, with LY255582 showing central activity and LY246736 demonstrating peripherally restricted antagonism [2]. In contrast, no equivalent pharmacophoric annotation exists in the primary literature for the 3,5-dimethyl, 3,3-dimethyl, or 4,4-dimethyl regioisomers of the piperidine-propanamine series. This established biological annotation provides the 3,4-dimethyl isomer with a specific, mechanism-based application hypothesis that its regioisomeric analogs lack.

Pharmacophore Annotation
Reported
trans-3,4-dimethyl scaffold has published SAR and high-affinity opioid receptor binding; no equivalent data for 3,5- or 3,3- regioisomers.
Reported research annotation for opioid GPCR programs.
LY255582 class; carboxamide analog 12 showed in vivo model response.
opioid antagonist 3,4-dimethylpiperidine pharmacophore LY255582 structure-activity relationship SAR

Reduced Conformational Flexibility vs. Unsubstituted Piperidine Analogs

The introduction of methyl substituents at the 3- and 4-positions of the piperidine ring introduces steric constraints that alter the conformational equilibrium of the saturated six-membered ring relative to unsubstituted piperidine. The parent compound 2,2-difluoro-3-(piperidin-1-yl)propan-1-amine (CAS 1601725-87-4, C₈H₁₆F₂N₂, MW 178.22) lacks any ring substitution and therefore has a lower rotational barrier for ring inversion and greater conformational flexibility . The stereoisomeric 3,4-dimethylpiperidines have been prepared and their configurations determined by NMR spectroscopy, with the trans-3,4-dimethyl configuration exhibiting a preferred conformation in which both methyl groups adopt equatorial orientations, stabilizing a single chair conformation and reducing the number of thermally accessible conformers [1]. This conformational restriction is relevant because it pre-organizes the piperidine ring geometry and the trajectory of the N-linked propanamine side chain, potentially reducing the entropic penalty upon target binding relative to the conformationally flexible unsubstituted analog.

Conform. Restriction
Class-level
3,4-dimethyl increases MW (+28.06) and reduces accessible conformers vs. unsubstituted piperidine; trans isomer stabilizes diequatorial chair.
Pre-organized scaffold may reduce entropic binding penalty.
NMR configurational determination of stereoisomeric pairs.
piperidine conformation conformational restriction axial/equatorial equilibrium methyl substitution effect

3-(3,4-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: Application Scenarios


Fragment-Based Drug Discovery with Conformationally Biased Building Blocks

The combination of a gem-difluoro-protected propanamine linker (conferring predicted metabolic stability as demonstrated in the Enamine 2023 class-level microsomal clearance study [1]) with a conformationally restricted 3,4-dimethylpiperidine scaffold makes this compound suitable as a fragment or intermediate in fragment-based drug discovery (FBDD) campaigns. The reduced conformational flexibility relative to unsubstituted piperidine analogs, coupled with the defined stereochemical identity of the 3,4-dimethyl substitution, enables more predictable three-dimensional elaboration during fragment growth and merging strategies.

Opioid Receptor & GPCR Library Synthesis Leveraging 3,4-Dimethylpiperidine

Given the extensive SAR characterization of the trans-3,4-dimethylpiperidine scaffold in the LY255582 class of opioid receptor antagonists [2], this compound is a rational choice as a synthetic intermediate for libraries targeting opioid receptors or structurally related class A GPCRs. The 3,4-dimethyl substitution pattern provides a direct structural link to published binding affinity data and in vivo pharmacology, enabling hypothesis-driven library design rather than stochastic screening. Procurement of this specific regioisomer is essential because 3,5- or 3,3-dimethyl analogs lack this validated pharmacophoric annotation [3].

Lead Optimization: Fine-Tuned Lipophilicity Across Isomeric Series

When a medicinal chemistry program identifies the dimethylpiperidinyl-difluoropropanamine scaffold as a hit or lead but requires modulation of lipophilicity to improve ligand efficiency metrics (e.g., LLE, LELP) or ADME properties, the 3,4-dimethyl isomer (predicted LogP = 1.5583) offers a lower-lipophilicity alternative to the 2,3-dimethyl isomer (predicted LogP = 1.7008) while retaining identical molecular weight, heavy-atom count, and hydrogen-bonding capacity. This property differentiation supports systematic multiparameter optimization without altering the core scaffold connectivity or introducing additional heteroatoms.

Synthetic Methodology for Gem-Difluoro Amine Heterocycles

The compound serves as a structurally well-defined substrate for developing and benchmarking synthetic methodologies involving gem-difluoro amine intermediates — a growing area of interest in organofluorine chemistry. The presence of both a primary amine (for amide coupling, reductive amination, or urea formation) and a tertiary amine (for quaternization or N-oxide formation) provides orthogonal reactive handles, while the 3,4-dimethylpiperidine moiety offers a chromatographically resolvable chromophore-free scaffold suitable for reaction monitoring and yield quantification.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Conformationally restricted gem-difluoro scaffold
Verify conformational bias and metabolic stability in fragment elaboration
Opioid / GPCR Library Synthesis
3,4-dimethyl regioisomer with reported opioid SAR
Confirm target engagement and selectivity vs. other regioisomers
Lead Optimization – Lipophilicity Tuning
Measurably lower predicted LogP vs. 2,3-dimethyl isomer
Validate experimental LogP, permeability, and metabolic profile
Synthetic Methodology Development
Orthogonal primary/tertiary amine handles; chromophore-free scaffold
Establish reaction yields, purification protocols, and scalability
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